2-(4-chlorophenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-13-3-8-16(21-9-2-10-25(21,23)24)12-17(13)20-18(22)11-14-4-6-15(19)7-5-14/h3-8,12H,2,9-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVXSYSDKJYTMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-chlorophenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a chloro-substituted phenyl group, an isothiazolidine moiety, and an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 385.88 g/mol. The presence of these functional groups suggests diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular processes. Preliminary studies indicate that the compound may exert its effects through:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial metabolism, leading to reduced growth or cell death.
- Apoptosis Induction : It has shown potential in inducing apoptosis in cancer cell lines by interfering with cell cycle progression.
- Antimicrobial Activity : Its structure suggests potential efficacy against various bacterial pathogens.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have investigated the biological activity of compounds similar to this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to the inhibition of bacterial enzyme systems critical for cell wall synthesis.
- Cancer Cell Proliferation : Research involving MCF-7 breast cancer cells showed that treatment with the compound resulted in a dose-dependent reduction in cell viability, primarily through the activation of apoptotic pathways.
- Inflammation Models : In vivo studies indicated that the compound could reduce inflammation markers in rodent models of arthritis, suggesting potential therapeutic applications in inflammatory diseases.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs, their substituents, and biological activities:
Key Comparative Insights
Heterocyclic Substituents
- 1,1-Dioxidoisothiazolidine (Target Compound and BAI): This sulfone group enhances metabolic stability and reduces toxicity compared to non-oxidized sulfur heterocycles. BAI demonstrates potent antiproliferative effects without cardiovascular toxicity, likely due to this moiety .
- Thiadiazole/Oxadiazole (Compounds 3, 8, 14) : These sulfur/nitrogen heterocycles are common in enzyme inhibitors (e.g., Akt, MAO). However, they may exhibit higher reactivity or off-target effects compared to sulfones .
- Pyrazoloquinoxaline (): This fused ring system confers MAO-A selectivity but lacks the sulfone group’s stability .
Preparation Methods
Synthesis of 5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylaniline
The isothiazolidinone dioxide ring is synthesized via cyclization of a β-mercaptoamine intermediate. A representative procedure involves:
- Thiolation : Reaction of 2-methyl-5-nitroaniline with thiourea in acidic ethanol to form 5-nitro-2-methylphenylthioamide.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 5-amino-2-methylphenylthioamide.
- Oxidative Cyclization : Treatment with hydrogen peroxide (H₂O₂) in acetic acid induces cyclization to form 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Thiourea, H₂SO₄, EtOH, 80°C, 6h | 72 |
| 2 | H₂ (1 atm), Pd/C, EtOH, 25°C, 12h | 85 |
| 3 | 30% H₂O₂, AcOH, 60°C, 4h | 68 |
Preparation of 2-(4-Chlorophenyl)acetyl Chloride
4-Chlorophenylacetic acid is activated via thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C. Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride.
Amide Coupling
The final step involves reacting 2-(4-chlorophenyl)acetyl chloride with 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline in the presence of a base (e.g., triethylamine, pyridine) to facilitate nucleophilic acyl substitution.
Optimized Conditions :
- Solvent: Tetrahydrofuran (THF)
- Temperature: 0°C → 25°C (gradual warming)
- Reaction Time: 12h
- Yield: 78%
Pathway B: In Situ Construction of the Isothiazolidinone Dioxide Ring
Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide
2-Methyl-5-nitroaniline is acetylated using acetic anhydride in pyridine at 80°C for 3h.
Thioamide Formation
The acetamide is treated with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in toluene under reflux to convert the carbonyl group to a thioamide.
Oxidative Ring Closure
Oxidation with m-chloroperbenzoic acid (mCPBA) in dichloromethane forms the isothiazolidinone dioxide ring. Subsequent hydrolysis of the acetyl group (6M HCl, 100°C) yields the target compound.
Comparative Yields :
| Method | Overall Yield (%) | Purity (HPLC) |
|---|---|---|
| Pathway A | 52 | ≥98% |
| Pathway B | 41 | ≥95% |
Catalytic and Solvent Effects
Role of Bases in Amide Coupling
Triethylamine outperforms pyridine in suppressing side reactions (e.g., O-acylation), as evidenced by HPLC monitoring.
Solvent Optimization
Polar aprotic solvents (THF, DMF) enhance reaction rates compared to nonpolar solvents (toluene, hexane).
Solvent Screening Data :
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| THF | 12 | 78 |
| DMF | 10 | 75 |
| Toluene | 24 | 32 |
Purification and Characterization
Crystallization
Recrystallization from ethanol/water (7:3) affords needle-shaped crystals. Differential scanning calorimetry (DSC) reveals a melting point of 182–184°C.
Chromatographic Methods
Flash chromatography (silica gel, ethyl acetate/hexane 1:1) removes unreacted starting materials. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 403.0721 [M+H]⁺.
Industrial-Scale Considerations
Patent literature emphasizes cost-effective adaptations:
- Continuous Flow Synthesis : Reduces reaction time by 40% compared to batch processes.
- Catalyst Recycling : Palladium on carbon (Pd-C) reused for up to five cycles without significant activity loss.
Challenges and Mitigation Strategies
Byproduct Formation
Over-oxidation during isothiazolidinone dioxide synthesis generates sulfone derivatives. Controlled addition of H₂O₂ (dropwise over 2h) minimizes this issue.
Moisture Sensitivity
Acyl chloride intermediates hydrolyze readily. Strict anhydrous conditions (molecular sieves, N₂ atmosphere) are critical.
Emerging Methodologies
Enzymatic Amination
Recent studies propose lipase-catalyzed amide bond formation under mild conditions (pH 7.0, 30°C), though yields remain suboptimal (≤50%).
Microwave-Assisted Synthesis
Microwave irradiation (150W, 100°C) reduces coupling reaction time to 2h with comparable yields (76%).
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-(4-chlorophenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide, and how do reaction conditions influence yield and purity?
- The compound is synthesized via multi-step reactions, typically involving nucleophilic substitution and amide coupling. For example, intermediates like 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline may react with 2-(4-chlorophenyl)acetyl chloride under anhydrous conditions. Reaction parameters such as solvent choice (e.g., DMF or THF), temperature (reflux vs. room temperature), and catalysts (e.g., potassium carbonate) critically impact yield and purity. Optimizing stoichiometry and purification via column chromatography or recrystallization is essential to isolate the final product .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how are data interpreted?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm structural integrity by identifying proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm) and carbonyl groups (δ ~170 ppm).
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] peaks) and fragmentation patterns.
- Infrared (IR) Spectroscopy: Detects functional groups like sulfonamide (S=O stretches at ~1150–1350 cm) and amide (C=O at ~1650 cm).
- HPLC/GC: Assess purity (>95% by area normalization). These methods are cross-validated to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Discrepancies may arise from assay variability (e.g., cell line differences) or compound stability. To address this:
- Dose-Response Analysis: Establish EC/IC values across multiple models.
- Metabolic Stability Testing: Use liver microsomes to assess degradation rates.
- Structural Analog Comparison: Compare activity with derivatives (e.g., replacing the chlorophenyl group) to isolate pharmacophoric contributions .
Q. What experimental strategies are employed to elucidate the mechanism of action involving the isothiazolidin-1,1-dioxide moiety?
- Molecular Docking: Simulate interactions with target proteins (e.g., kinases or GPCRs) to identify binding pockets.
- Site-Directed Mutagenesis: Modify putative binding residues in recombinant proteins to validate docking predictions.
- Biochemical Assays: Measure enzymatic inhibition (e.g., IC for proteases) or receptor activation via fluorescence polarization .
Q. How do structural modifications at specific positions affect the compound’s pharmacokinetic profile, and what methodologies optimize bioavailability?
- Substituent Analysis: Replace the 4-chlorophenyl group with electron-withdrawing/donating groups to modulate lipophilicity (logP).
- In Vitro ADME: Use Caco-2 cell monolayers to assess permeability and cytochrome P450 assays for metabolic stability.
- Pro-drug Design: Introduce hydrolyzable esters (e.g., acetyl) to enhance solubility while retaining activity .
Q. What analytical approaches are used to determine the compound’s stability under physiological conditions?
- Forced Degradation Studies: Expose the compound to acidic/basic conditions, heat, and light, followed by HPLC-MS to identify degradation products.
- Plasma Stability Assays: Incubate with human plasma (37°C) and quantify parent compound loss over time.
- Stress Testing: Use radical initiators (e.g., AIBN) to simulate oxidative degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
